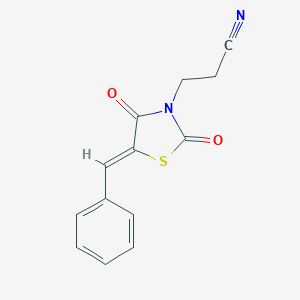

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

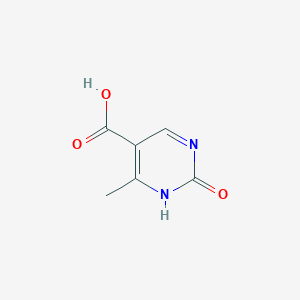

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile, also known as DBZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBZ belongs to the class of thiazolidinones, which are a group of heterocyclic compounds that exhibit a wide range of biological activities.

Wirkmechanismus

The Notch signaling pathway is initiated by the binding of Notch receptors to ligands on neighboring cells. This binding triggers a series of proteolytic cleavages that release the intracellular domain of Notch (NICD). NICD translocates to the nucleus and activates the transcription of target genes involved in cell proliferation and differentiation. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile inhibits the Notch pathway by binding to the γ-secretase complex, which is responsible for the final cleavage of Notch receptors. This binding prevents the release of NICD and subsequent activation of target genes.

Biochemical and Physiological Effects:

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to inhibit the growth of cancer stem cells, which are a subset of cancer cells that are responsible for tumor initiation and recurrence. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues are not well understood and require further investigation.

Vorteile Und Einschränkungen Für Laborexperimente

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent and selective inhibitor of the Notch signaling pathway, making it a valuable tool for studying the role of Notch in cancer and other diseases. However, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

Future research on 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile should focus on improving its pharmacokinetic properties, such as solubility and stability, to enhance its effectiveness as a therapeutic agent. In addition, further studies are needed to elucidate the effects of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile on normal cells and tissues, as well as its potential for use in combination with other cancer therapies. Finally, the role of the Notch signaling pathway in other diseases, such as Alzheimer's disease and cardiovascular disease, should be explored to identify new therapeutic targets for 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile and other Notch inhibitors.

Synthesemethoden

The synthesis of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile involves the reaction between 2-aminothiazolidine-4-one and benzaldehyde. The reaction is catalyzed by acetic acid and yields 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile as a yellow crystalline solid. The purity of 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile can be enhanced by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. The Notch signaling pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and tumor formation. Inhibition of the Notch pathway by 3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.

Eigenschaften

Produktname |

3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)propanenitrile |

|---|---|

Molekularformel |

C13H10N2O2S |

Molekulargewicht |

258.3 g/mol |

IUPAC-Name |

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanenitrile |

InChI |

InChI=1S/C13H10N2O2S/c14-7-4-8-15-12(16)11(18-13(15)17)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,8H2/b11-9- |

InChI-Schlüssel |

ROMFZBBIJSONPM-LUAWRHEFSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC#N |

SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |

Kanonische SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)

amino]propanamide](/img/structure/B227403.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227425.png)

![N-(2-methylphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227426.png)

![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)

![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)